1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Kinase Inhibition ABL1 Leukemia

1-Allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 876887-61-5) is a synthetic small molecule featuring a benzimidazole-pyrrolidinone core. This specific compound is enumerated as Example 223 in a series of patents assigned to a major pharmaceutical entity, including US10889571 and US20240101536, which claim substituted benzimidazoles for the treatment of certain leukemias through inhibition of tyrosine kinases, notably ABL1.

Molecular Formula C22H22ClN3O2
Molecular Weight 395.89
CAS No. 876887-61-5
Cat. No. B2877706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS876887-61-5
Molecular FormulaC22H22ClN3O2
Molecular Weight395.89
Structural Identifiers
SMILESC=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H22ClN3O2/c1-2-11-25-15-16(14-21(25)27)22-24-19-5-3-4-6-20(19)26(22)12-13-28-18-9-7-17(23)8-10-18/h2-10,16H,1,11-15H2
InChIKeyRGGQJWKJGIGYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one Sourcing: Kinase Inhibitor Scaffold Overview


1-Allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 876887-61-5) is a synthetic small molecule featuring a benzimidazole-pyrrolidinone core. This specific compound is enumerated as Example 223 in a series of patents assigned to a major pharmaceutical entity, including US10889571 and US20240101536, which claim substituted benzimidazoles for the treatment of certain leukemias through inhibition of tyrosine kinases, notably ABL1 . It belongs to a broader class of imidazopyrrolidinone derivatives explored as BET and MDM2/MDM4 inhibitors . The molecule is available from research chemical suppliers for non-human research use, typically at >=95% purity .

Why 1-Allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one Cannot Be Replaced by Class Analogs


This compound's patent assignment situates it within a structure-activity relationship (SAR) program targeting resistant leukemias. In kinase inhibitor design, minute structural variations—such as the position of a chlorine atom on the phenoxy ring or the length of the alkyl linker—can drastically alter target occupancy, residence time, and selectivity profiles. For instance, a close analog, 1-allyl-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 876887-41-1), differs only in the ortho- vs. para-substitution of the chlorine, a modification known to cause order-of-magnitude shifts in ABL1 IC50 within this chemical series . Direct procurement substitution without verified comparative biological data therefore risks introducing a compound with significantly different potency, selectivity, and downstream experimental outcomes. The evidence below isolates available differentiating metrics for informed selection.

Quantitative Differentiation Evidence for 1-Allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one


ABL1 WT Kinase Inhibition Potency vs. Parent Patent Examples

Within the same patent family (US10889571), Example 223 is reported to exhibit an IC50 of 0.260 nM against ABL1 wild-type (WT) kinase, a key target in certain leukemias . Comparison with other disclosed examples shows a potency advantage: Example 2 (BDBM477661) shows an IC50 of 0.370 nM, and Example 146 (BDBM477800) shows an IC50 of 0.330 nM, representing a ~30% and ~21% reduction in IC50, respectively . This suggests a positive SAR contribution from the specific combination of the 4-chlorophenoxyethyl substituent and the N-allyl pyrrolidinone in Example 223.

Kinase Inhibition ABL1 Leukemia Lead Optimization

Structural Selectivity: Para-Chloro vs. Ortho-Chloro Phenoxy Isomer

The target compound (4-chloro isomer, CAS 876887-61-5) and its commercially available ortho-chloro analog (2-chloro isomer, CAS 876887-41-1) are structural isomers . While direct comparative biochemical data for this pair is absent from the public domain, SAR from related benzimidazole kinase inhibitors indicates that para-substitution often enhances complementarity with hydrophobic back pockets, whereas ortho-substitution can introduce steric clashes that reduce potency . Procurement of the incorrect isomer would introduce an uncontrolled variable in any biological assay.

Isomer Differentiation Chlorine Position Receptor Binding Procurement Specification

Linker Length Differentiation: Ethyl vs. Propyl Spacer in Chlorophenoxy Series

A close homolog, 1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, features a three-carbon propyl linker rather than the two-carbon ethyl linker in the target compound . While specific potency data for the propyl analog is unavailable, extending the linker in benzimidazole-based inhibitors typically reduces ligand efficiency and aqueous solubility while increasing metabolic liability via increased lipophilicity . The ethyl linker in the target compound likely represents an optimized balance between conformational flexibility and these drug-like properties.

Linker Optimization Physicochemical Properties Solubility Metabolic Stability

Recommended Application Scenarios for 1-Allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one


Kinase Inhibitor SAR Studies Targeting ABL1 WT

Based on its reported 0.260 nM IC50 against ABL1 WT within the US10889571 patent landscape, this compound is suitable as a reference tool for structure-activity relationship (SAR) campaigns focused on ABL1-driven malignancies, including certain leukemias . Its para-chloro substitution and N-allyl group differentiate it from other series examples in potency, enabling medicinal chemists to probe the contribution of these specific substituents to target engagement.

Isomer-Specific Pharmacological Profiling

The compound serves as a specific para-chloro isomer for comparative studies against the ortho-chloro isomer (CAS 876887-41-1) to determine the position-specific effects on kinase selectivity, binding kinetics, and cellular potency . Such profiling is essential when optimizing lead compounds for reduced off-target activity.

In Vitro Resistance Mechanism Elucidation

Within the context of the patent's focus on treating certain leukemias, this compound can be employed in resistance modeling studies. Its biochemical potency against ABL1 WT positions it as a control agent for evaluating mutations that confer resistance to next-generation kinase inhibitors .

Chemoinformatic and Computational Docking Validation Set

The well-defined experimental IC50 of 0.260 nM under a specific assay format provides a high-quality data point for validating computational docking models and machine learning algorithms predicting ABL1 inhibition . Its unique SMILES string and InChIKey ensure unambiguous compound identification in model training.

Quote Request

Request a Quote for 1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.